Cas no 53823-10-2 (Trifloroside)

Trifloroside structure
Trifloroside structure
Nombre del producto:Trifloroside
Número CAS:53823-10-2
MF:C35H42O20
Megavatios:782.696
CID:2001636
PubChem ID:101688128

Trifloroside Propiedades químicas y físicas

Nombre e identificación

    • Trifloroside
    • Benzoic acid, 3-(beta-D-glucopranosyloxy)-2-hydroxy-, ester with 5-ethenyl-4,4a,5,6-tetrahydro-6-((2,3,6-tri-O-acetyl-beta-D-glucopyranosyl)oxy)-1H,3H-pyrano(3,4-c)pyran-1-one, (4aS-(4aalpha,5beta,6alpha))-
    • DTXSID901317839
    • HY-N8837
    • [(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
    • AKOS040762450
    • (2S,3R,4S,5R,6R)-6-(Acetoxymethyl)-5-((2-hydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoyl)oxy)-2-(((4aS,5R,6S)-1-oxo-5-vinyl-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-6-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
    • (4aS,5R,6S)-1-oxo-5-vinyl-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-6-yl 2,3,6-tri-O-acetyl-4-O-[3-(beta-D-glucopyranosyloxy)-2-hydroxybenzoyl]-beta-D-glucopyranoside
    • FS-8812
    • CS-0149150
    • 53823-10-2
    • 1H,3H-Pyrano[3,4-c]pyran-1-one, 5-ethenyl-4,4a,5,6-tetrahydro-6-[[2,3,6-tri-O-acetyl-4-O-[3-(beta-D-glucopyranosyloxy)-2-hydroxybenzoyl]-beta-D-glucopyranosyl]oxy]-, (4aS,5R,6S)-
    • CHEBI:132850
    • (2S,3R,4S,5R,6S)-6-(((3S,4S,4as)-4-ethenyl-8-oxo-3H,4H,4ah,5H,6H,8H-pyrano(3,4-c)pyran-3-yl)oxy)-4,5-bis(acetyloxy)-2-((acetyloxy)methyl)oxan-3-yl 2-hydroxy-3-(((2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)benzoic acid
    • ((2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(((3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano(3,4-c)pyran-3-yl)oxy)oxan-3-yl) 2-hydroxy-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxybenzoate
    • (4aS,5R,6S)-1-oxo-5-vinyl-4,4a,5,6-tetrahydro-1H,3H-pyrano(3,4-c)pyran-6-yl 2,3,6-tri-O-acetyl-4-O-(3-(beta-D-glucopyranosyloxy)-2-hydroxybenzoyl)-beta-D-glucopyranoside
    • (2R,3R,4S,5R,6S)-6-{[(3S,4R,4aS)-4-ethenyl-8-oxo-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-3-yl]oxy}-4,5-bis(acetyloxy)-2-[(acetyloxy)methyl]oxan-3-yl 2-hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate
    • (2S,3R,4S,5R,6S)-6-{[(3S,4S,4as)-4-ethenyl-8-oxo-3H,4H,4ah,5H,6H,8H-pyrano[3,4-c]pyran-3-yl]oxy}-4,5-bis(acetyloxy)-2-[(acetyloxy)methyl]oxan-3-yl 2-hydroxy-3-{[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoic acid
    • Renchi: InChI=1S/C35H42O20/c1-5-17-18-9-10-46-31(44)20(18)12-48-33(17)55-35-30(50-16(4)39)29(49-15(3)38)28(23(53-35)13-47-14(2)37)54-32(45)19-7-6-8-21(24(19)40)51-34-27(43)26(42)25(41)22(11-36)52-34/h5-8,12,17-18,22-23,25-30,33-36,40-43H,1,9-11,13H2,2-4H3/t17-,18+,22-,23-,25-,26+,27-,28-,29+,30-,33+,34-,35+/m1/s1
    • Clave inchi: RMBMLYUFYBZPCX-XQARLGSBSA-N
    • Sonrisas: O1[C@@H](O[C@@H]2OC=C3[C@]([C@H]2C=C)(CCOC3=O)[H])[C@H](OC(=O)C)[C@@H](OC(=O)C)[C@H](OC(=O)C4=C(O)C(O[C@@H]5O[C@@H]([C@@H](O)[C@H](O)[C@H]5O)CO)=CC=C4)[C@H]1COC(=O)C CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]3CCOC(=O)C3=CO2)C=C)OC(=O)C)OC(=O)C)OC(=O)c4cccc(c4O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Atributos calculados

  • Calidad precisa: 782.22694372g/mol
  • Masa isotópica única: 782.22694372g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 5
  • Recuento de receptores de enlace de hidrógeno: 20
  • Recuento de átomos pesados: 55
  • Cuenta de enlace giratorio: 16
  • Complejidad: 1450
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 13
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 279Ų
  • Xlogp3: 0.5

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.5±0.1 g/cm3
  • Punto de ebullición: 926.2±65.0 °C at 760 mmHg
  • Punto de inflamación: 284.7±27.8 °C
  • Presión de vapor: 0.0±0.3 mmHg at 25°C

Trifloroside Información de Seguridad

Trifloroside PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
ChemFaces
CFN96606-10mg
Trifloroside
53823-10-2 >=98%
10mg
$288 2021-07-22
ChemFaces
CFN96606-10mg
Trifloroside
53823-10-2 >=98%
10mg
$288 2023-09-19
TargetMol Chemicals
TN5176-25mg
Trifloroside
53823-10-2
25mg
¥ 504 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T90360-5mg
Trifloroside
53823-10-2 ,98.0%
5mg
¥5600.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T90360-5 mg
Trifloroside
53823-10-2
5mg
¥5600.0 2021-09-07
TargetMol Chemicals
TN5176-25 mg
Trifloroside
53823-10-2 98%
25mg
¥ 504 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5176-25 mg
Trifloroside
53823-10-2
25mg
¥504.00 2022-04-26

Trifloroside Literatura relevante

Proveedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinan Hanyu Chemical Co.,Ltd.
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
BIOOKE MICROELECTRONICS CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.